(R)-3-Hydroxy Midostaurin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

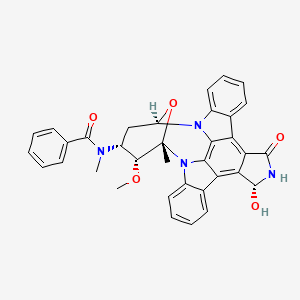

Structure

3D Structure

Properties

CAS No. |

155848-20-7 |

|---|---|

Molecular Formula |

C35H30N4O5 |

Molecular Weight |

586.6 g/mol |

IUPAC Name |

N-[(2S,3R,4R,6R,18R)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide |

InChI |

InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33-,35+/m1/s1 |

InChI Key |

ZZSBPGIGIUFJRA-ZFQVYDAQSA-N |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)[C@H](NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC |

Origin of Product |

United States |

Foundational & Exploratory

(R)-3-Hydroxy Midostaurin: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Hydroxy Midostaurin, also known by its research code (R)-CGP52421, is a major and pharmacologically active human metabolite of the multi-kinase inhibitor midostaurin. Midostaurin is a critical therapeutic agent for newly diagnosed FLT3-mutated acute myeloid leukemia (AML) and advanced systemic mastocytosis. The discovery of this compound arose from metabolic studies of the parent drug, revealing its significant contribution to the overall clinical activity. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound, presenting key data, experimental protocols, and relevant biological pathways.

Discovery and Pharmacological Significance

The discovery of this compound is intrinsically linked to the clinical development of its parent compound, midostaurin. Initially identified as a major metabolite in human plasma following oral administration of midostaurin, it is formed via hydroxylation at the 3-position of the lactam ring, a reaction catalyzed by the cytochrome P450 enzyme CYP3A4.[1][2] This metabolic conversion results in a mixture of two epimers, with the (R)- and (S)-configurations.[3]

Subsequent investigations revealed that this compound is not an inactive byproduct but possesses a potent kinase inhibitory profile, contributing significantly to the therapeutic efficacy of midostaurin.[4][5] Like its parent compound, this compound targets a range of kinases implicated in cancer pathogenesis, most notably FMS-like tyrosine kinase 3 (FLT3), a key driver in certain types of AML.[4] The prolonged plasma half-life of this metabolite further underscores its importance in maintaining therapeutic drug levels and contributing to the overall clinical benefit observed with midostaurin treatment.[6]

Quantitative Biological Data

The inhibitory activity of this compound (as part of the CGP52421 epimeric mixture) and its parent compound, midostaurin, against a panel of clinically relevant kinases has been characterized. The following table summarizes the half-maximal inhibitory concentrations (IC50) for key targets.

| Kinase Target | Midostaurin IC50 (nM) | (R/S)-CGP52421 IC50 (nM) | Reference |

| FLT3 (wild-type) | 11 | 34 | [4] |

| FLT3 (D835Y mutant) | 6.3 | 20 | [4] |

| FLT3 (ITD mutant) | 2.4 | 10 | [4] |

| KIT (wild-type) | 9.2 | 40 | [4] |

| KIT (D816V mutant) | 4.2 | 25 | [4] |

| VEGFR2 | 9.1 | 50 | [4] |

| SYK | 29 | 100 | [4] |

| PKCα | 22 | 80 | [4] |

Synthesis of this compound

While this compound is primarily formed in vivo through metabolism, its chemical synthesis is crucial for preclinical and clinical research. A specific, detailed, and publicly available synthesis protocol for the enantiomerically pure this compound is not extensively documented. However, a plausible synthetic route can be conceptualized based on the known chemistry of staurosporine and related indolocarbazoles.

A potential strategy involves the stereoselective hydroxylation of a suitable midostaurin precursor. This could be achieved through several approaches:

-

Chiral auxiliary-directed hydroxylation: A chiral auxiliary could be introduced to the midostaurin scaffold to direct the stereoselective introduction of a hydroxyl group at the C3 position.

-

Enzymatic hydroxylation: The use of a specific hydroxylase enzyme could offer a highly selective method for introducing the hydroxyl group with the desired (R)-configuration. Biocatalytic approaches are increasingly being explored for the synthesis of complex natural product derivatives.

-

Asymmetric synthesis from a chiral precursor: A more elaborate approach would involve the total synthesis of the indolocarbazole core using a chiral building block that already contains the (R)-hydroxyl group at the appropriate position.

A patent for the preparation of high-purity midostaurin mentions the control of 3-hydroxymidostaurin impurities, suggesting that this hydroxylation can occur as a side reaction during the synthesis of the parent drug.[7] The challenge lies in controlling the stereoselectivity of this process.

Experimental Protocols

General Kinase Inhibition Assay Protocol (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a general framework for determining the IC50 values of compounds like this compound against a specific kinase, such as FLT3.

Materials:

-

Kinase of interest (e.g., recombinant FLT3)

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

384-well assay plates

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO, and then further dilute in the assay buffer to the desired final concentrations.

-

Kinase and Antibody Preparation: Prepare a solution containing the kinase and the Eu-anti-Tag antibody in the assay buffer.

-

Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in the assay buffer.

-

Assay Assembly: In a 384-well plate, add the following in order:

-

5 µL of the diluted test compound.

-

5 µL of the kinase/antibody mixture.

-

5 µL of the tracer solution.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Cell-Based FLT3 Autophosphorylation Assay

This assay measures the ability of a compound to inhibit the phosphorylation of the FLT3 receptor in a cellular context.

Materials:

-

FLT3-dependent cell line (e.g., MOLM-14 or MV4-11)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound (this compound)

-

Lysis buffer (containing protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-FLT3 and total anti-FLT3

-

Western blotting reagents and equipment

Procedure:

-

Cell Culture and Treatment: Culture the FLT3-dependent cells to the desired density. Treat the cells with various concentrations of this compound for a specified period (e.g., 2-4 hours).

-

Cell Lysis: Harvest the cells and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and then probe with a primary antibody specific for phosphorylated FLT3.

-

Wash the membrane and then incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities for phospho-FLT3. To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total FLT3. The inhibition of FLT3 autophosphorylation is determined by the reduction in the phospho-FLT3 signal in treated cells compared to untreated controls.[8][9]

Signaling Pathways and Workflows

Simplified FLT3 Signaling Pathway and Inhibition

The following diagram illustrates the central role of FLT3 in cell signaling and the point of inhibition by this compound.

Caption: Simplified FLT3 signaling pathway and its inhibition by this compound.

General Workflow for Kinase Inhibitor Evaluation

This diagram outlines the typical experimental workflow for the evaluation of a kinase inhibitor like this compound.

Caption: General experimental workflow for the preclinical and clinical evaluation of a kinase inhibitor.

Conclusion

This compound is a clinically significant metabolite of midostaurin that actively contributes to its therapeutic effect. Its discovery through metabolic studies highlights the importance of understanding drug metabolism in drug development. While its chemical synthesis presents challenges in achieving stereoselectivity, its potent kinase inhibitory profile, particularly against FLT3, makes it a molecule of continued interest in the development of targeted cancer therapies. This guide provides a foundational understanding for researchers and professionals working in the field of drug discovery and development, particularly in the context of kinase inhibitors for hematological malignancies.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Effects of the multi‐kinase inhibitor midostaurin in combination with chemotherapy in models of acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2020200945A1 - Process for the preparation of midostaurin with high purity - Google Patents [patents.google.com]

- 8. FLT3 ligand impedes the efficacy of FLT3 inhibitors in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FLT3 Inhibition as Therapy in Acute Myeloid Leukemia: A Record of Trials and Tribulations - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure of (R)-3-Hydroxy Midostaurin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (R)-3-Hydroxy Midostaurin, a major active metabolite of the multi-targeted kinase inhibitor, Midostaurin. The information presented herein covers its chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies.

Chemical Identity and Properties

This compound, also known as (R)-CGP52421, is an organic heterooctacyclic compound.[1] It is the N-benzoyl derivative of staurosporine and a major metabolite of Midostaurin, formed through metabolism by the hepatic CYP3A4 enzyme.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | N-[(2S,3R,4R)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.1²,⁶.0⁷,²⁸.0⁸,¹³.0¹⁵,¹⁹.0²⁰,²⁷.0²¹,²⁶]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide | [4] |

| Molecular Formula | C₃₅H₃₀N₄O₅ | [2][4][5] |

| Molecular Weight | 586.6 g/mol | [4][5] |

| CAS Number | 155848-20-7 | [5][6][7] |

| SMILES | CO[C@@H]1--INVALID-LINK--NC(=O)c4c4c5ccccc5n2c4c13">C@@HN(C)C(=O)c1ccccc1 | [6] |

Biological Activity and Mechanism of Action

This compound is a potent kinase inhibitor.[2][3] Like its parent compound, Midostaurin, it targets multiple receptor tyrosine kinases that are crucial for cell proliferation, differentiation, and survival.[8][9] Midostaurin and its metabolites are known to inhibit wild-type and/or mutant FMS-like tyrosine kinase 3 (FLT3), protein kinase C (PKC), KIT, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR).[1][8][10]

This inhibitory activity makes this compound a compound of significant interest for its potential in treating acute myeloid leukemia (AML), particularly in patients with FLT3 mutations.[2][3] The compound demonstrates inhibitory activity in the nanomolar range against various kinases and cancer cell lines.

Table 2: In Vitro Biological Activity of Midostaurin Metabolites

| Target Cell Line / Kinase | Metabolite(s) | Potency (GI₅₀) | Reference |

| Tel-PDGFRβ expressing Ba/F3 cells | Epimeric Mixture ((R)- and (S)-isomers) | 63 nM | [3][6][11] |

| KIT D816V expressing Ba/F3 cells | Epimeric Mixture ((R)- and (S)-isomers) | 320 nM | [3][6][11] |

| FLT3-ITD expressing Ba/F3 cells | Epimeric Mixture ((R)- and (S)-isomers) | 650 nM | [3][6][11] |

| FLT3-ITD and D835Y mutants | This compound | IC₅₀ in the range of 200-400 nM | [3] |

Signaling Pathways and Metabolic Conversion

The primary mechanism of action involves the inhibition of kinase signaling cascades that promote unregulated cell growth.[12] The inhibition of FLT3, a class III receptor tyrosine kinase, is particularly relevant in AML.[8] Midostaurin and its metabolites bind to the ATP-binding site of the kinase, preventing the phosphorylation and activation of downstream signaling proteins.[8]

Metabolic conversion of Midostaurin by CYP3A4.

The FLT3 signaling pathway, which is constitutively activated by mutations in many AML cases, is a key target. Its inhibition blocks downstream pathways like RAS-MEK-ERK and PI3K-AKT, ultimately inducing apoptosis in cancer cells.

Inhibition of the FLT3 signaling cascade.

Experimental Protocols

The following sections describe generalized protocols for evaluating the activity of kinase inhibitors like this compound.

Cell Proliferation Assay (GI₅₀ Determination)

This assay determines the concentration of a compound required to inhibit cell growth by 50%.

Methodology:

-

Cell Culture: Ba/F3 murine pro-B cells engineered to express a constitutively active kinase (e.g., FLT3-ITD) are cultured in appropriate media supplemented with growth factors.

-

Seeding: Cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well.

-

Compound Treatment: A serial dilution of this compound is prepared and added to the wells. A DMSO control is included.

-

Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega) or by adding MTS/resazurin and measuring absorbance/fluorescence.

-

Data Analysis: The results are normalized to the DMSO control, and the GI₅₀ value is calculated by fitting the data to a four-parameter logistic curve.

Workflow for a cell-based proliferation assay.

Kinase Inhibition Assay (IC₅₀ Determination)

This biochemical assay measures the direct inhibition of kinase enzymatic activity.

Methodology:

-

Reagents: Recombinant human kinase (e.g., FLT3), a suitable substrate peptide, and ATP are required.

-

Reaction Setup: The assay is performed in a microplate. Each well contains the kinase, the substrate, and varying concentrations of the inhibitor (this compound).

-

Initiation: The kinase reaction is initiated by adding ATP.

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes).

-

Detection: The amount of phosphorylated substrate is quantified. This is often done using a luminescence-based system (e.g., Kinase-Glo®, Promega) that measures the amount of ATP remaining in the well. A decrease in signal corresponds to higher kinase activity.

-

Data Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.

Western Blotting for Phospho-Kinase Levels

This technique is used to confirm that the compound inhibits the phosphorylation of its target kinase within a cellular context.

Methodology:

-

Cell Treatment: Target cells (e.g., MV4-11, which harbors FLT3-ITD) are treated with different concentrations of this compound for a short period (e.g., 1-4 hours).

-

Lysis: Cells are harvested and lysed to extract total protein.

-

Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.

-

Electrophoresis: Equal amounts of protein are separated by size using SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-FLT3). A separate blot is performed with an antibody for the total kinase protein as a loading control.

-

Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the signal is detected using an enhanced chemiluminescence (ECL) substrate. The resulting bands indicate the level of kinase phosphorylation.

References

- 1. Midostaurin | C35H30N4O4 | CID 9829523 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Immunomart [immunomart.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3 Hydroxy Midostaurin | C35H30N4O5 | CID 169441785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Hydroxy Midostaurin Epimer 1 | CAS No- 155848-20-7 | Simson Pharma Limited [simsonpharma.com]

- 6. mybiosource.com [mybiosource.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Midostaurin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of (R)-3-Hydroxy Midostaurin (CGP52421)

Introduction

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced systemic mastocytosis (SM).[1][2][3] Following oral administration, midostaurin is extensively metabolized by the cytochrome P450 enzyme CYP3A4 into two major pharmacologically active metabolites: CGP62221 (via O-demethylation) and CGP52421 (via mono-hydroxylation).[4][5][6] this compound is a specific epimer of CGP52421, which represents a significant portion of the total circulating drug exposure and contributes to the overall therapeutic effect.[4][7] This document provides a detailed technical overview of the mechanism of action of this compound, with a focus on its role as a kinase inhibitor.

Core Mechanism of Action: Multi-Kinase Inhibition

This compound (CGP52421), alongside its parent compound midostaurin, functions as a competitive inhibitor at the adenosine triphosphate (ATP) binding site of multiple protein kinases.[8][9] This inhibition prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that drive cell proliferation, survival, and differentiation. While midostaurin has a broad kinase inhibition profile, its efficacy in FLT3-mutated AML is primarily attributed to its potent inhibition of the FLT3 receptor tyrosine kinase.[2][10]

Key Kinase Targets:

-

FMS-like Tyrosine Kinase 3 (FLT3): This is a critical target in a subset of AML. Mutations, such as internal tandem duplications (FLT3-ITD) or tyrosine kinase domain (TKD) mutations, lead to constitutive, ligand-independent activation of the receptor.[11][12][13] This aberrant signaling drives uncontrolled proliferation and survival of leukemic blasts.[14][15] this compound demonstrates inhibitory activity against FLT3 kinase that is equivalent to the parent drug, midostaurin, making it a key contributor to the anti-leukemic effects in FLT3-mutated AML.[16]

-

KIT Tyrosine Kinase: Mutations in the KIT receptor, particularly the D816V mutation, are a primary driver in systemic mastocytosis.[2][17] Midostaurin inhibits both wild-type and mutant KIT, interfering with signaling that leads to the abnormal growth and accumulation of mast cells.[2][10] However, studies suggest that this compound is a weak inhibitor of KIT-dependent proliferation compared to midostaurin and its other major metabolite, CGP62221.[18][19]

-

Spleen Tyrosine Kinase (SYK): SYK is another target of midostaurin. Its inhibition is relevant as SYK activation has been implicated in the maintenance of AML and in resistance to more selective FLT3 inhibitors.[20][21]

-

Other Kinases: Both midostaurin and its metabolites inhibit a range of other kinases involved in oncogenesis and angiogenesis, including Platelet-Derived Growth Factor Receptors (PDGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and members of the Protein Kinase C (PKC) family.[17][22][23] this compound is noted to be 2-4 times less potent than midostaurin in the inhibition of PKC.[16]

Signaling Pathway Inhibition

The constitutive activation of FLT3 in AML leads to the engagement of several key downstream signaling pathways that promote leukemic cell survival and proliferation. This compound, by inhibiting FLT3 autophosphorylation, effectively blocks these pathways.

Key Downstream Pathways Blocked by this compound:

-

PI3K/AKT Pathway: This pathway is crucial for cell survival and inhibition of apoptosis.

-

RAS/RAF/MAPK Pathway: This cascade is a primary driver of cell proliferation.

-

STAT5 Pathway: Signal transducer and activator of transcription 5 (STAT5) is particularly important in FLT3-ITD signaling and promotes cell proliferation and survival.[13][14]

By blocking these signaling cascades, this compound induces cell cycle arrest and apoptosis in leukemic cells that are dependent on FLT3 signaling.[5][22][24]

Visualization of FLT3 Signaling Inhibition

Caption: Inhibition of constitutively active FLT3 by this compound blocks downstream pro-survival pathways.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound (CGP52421) and its parent compound has been quantified in various assays. The tables below summarize key IC50 values, representing the concentration of the inhibitor required to reduce a specific biological activity by 50%.

Table 1: FLT3 and Proliferation Inhibition

| Compound | Assay | Cell Line / System | IC50 Value | Reference |

|---|---|---|---|---|

| This compound (CGP52421) | FLT3 Autophosphorylation | Culture Medium | ~132 nM | [25] |

| This compound (CGP52421) | FLT3 Autophosphorylation | Plasma | ~9.8 µM | [25] |

| Midostaurin | Proliferation | HMC-1.1 / HMC-1.2 (Mast Cells) | 50 - 250 nM | [18] |

| This compound (CGP52421) | Proliferation | HMC-1.1 / HMC-1.2 (Mast Cells) | No comparable effect up to 1 µM |[18] |

Table 2: Inhibition of Other Kinases by Midostaurin

| Compound | Target Kinase | IC50 Value | Reference |

|---|---|---|---|

| Midostaurin | PKC-α, β1, β2, γ | 0.02 - 0.03 µM | [8] |

| Midostaurin | PKC-δ, η, ε | 0.16 - 1.25 µM | [8] |

| Midostaurin | VEGFR-2 (KDR) | 0.086 µM | [8] |

| Midostaurin | KIT | 0.086 µM |[8] |

Note: The higher IC50 value for FLT3 inhibition in plasma is attributed to the high degree of plasma protein binding (>99.8%) of midostaurin and its metabolites.[4]

Experimental Protocols: In Vitro Kinase Inhibition Assay

Determining the inhibitory potency (IC50) of compounds like this compound against specific kinases is a fundamental experimental procedure. Below is a detailed, representative methodology for an in vitro FLT3 kinase inhibition assay.

Principle:

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for quantifying kinase activity.[26][27] The assay measures the phosphorylation of a specific substrate by the FLT3 kinase. Inhibition of the kinase by a compound results in a decreased signal.

Workflow Diagram

Caption: Workflow for a typical in vitro TR-FRET kinase inhibition assay.

Detailed Methodology:

-

Reagent Preparation:

-

Kinase Buffer: Prepare a suitable buffer, e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

-

Recombinant FLT3 Kinase: Dilute purified, active recombinant human FLT3 kinase domain to the desired working concentration (e.g., 1-5 ng/µL) in kinase buffer.

-

Substrate: Use a biotinylated peptide substrate specific for FLT3 (e.g., a biotinylated derivative of the gastrin peptide). Dilute to a working concentration (e.g., 200-500 nM) in kinase buffer.

-

ATP Solution: Prepare a stock solution of ATP in water and dilute it in kinase buffer to a working concentration, typically at or near the Michaelis-Menten constant (Km) for the specific kinase (e.g., 10-50 µM).

-

Test Compound: Prepare a serial dilution of this compound in 100% DMSO, followed by a further dilution in kinase buffer to achieve the final desired assay concentrations.

-

-

Assay Procedure:

-

Add 5 µL of the diluted test compound or DMSO vehicle (for control wells) to the wells of a low-volume 384-well microplate.

-

Add 5 µL of a master mix containing the FLT3 kinase and the biotinylated substrate to each well.

-

Incubate the plate for 15-20 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.

-

Allow the reaction to proceed for 60 minutes at room temperature.

-

-

Detection:

-

Terminate the reaction by adding 5 µL of a "Stop/Detection" buffer containing EDTA (to chelate Mg²⁺ and stop the enzymatic reaction), a Europium (Eu³⁺) chelate-labeled anti-phosphotyrosine antibody, and Streptavidin-Allophycocyanin (SA-APC).

-

Incubate the plate for 60 minutes at room temperature in the dark to allow the detection antibodies to bind.

-

-

Data Acquisition and Analysis:

-

Read the plate using a TR-FRET-compatible plate reader, with an excitation wavelength of ~320 nm and measuring emissions at both ~615 nm (Europium donor) and ~665 nm (APC acceptor).

-

The ratio of the acceptor to donor emission is calculated. A high ratio indicates high kinase activity (FRET occurs), while a low ratio indicates inhibition.

-

Calculate the percentage of inhibition for each compound concentration relative to the high (no inhibitor) and low (no enzyme) controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Mechanisms of Resistance

Despite the efficacy of midostaurin and its active metabolites, resistance can develop. Understanding these mechanisms is crucial for developing next-generation therapies.

-

On-Target Resistance: This involves the acquisition of secondary mutations in the FLT3 gene itself, particularly within the tyrosine kinase domain (e.g., D835Y mutation), which can reduce the binding affinity of the inhibitor.[28][29]

-

Off-Target Resistance: This more common mechanism involves the activation of bypass signaling pathways that circumvent the need for FLT3 signaling.[30] This can include:

This clonal evolution allows leukemic cells to survive and proliferate despite effective FLT3 inhibition.[30]

References

- 1. Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Midostaurin? [synapse.patsnap.com]

- 3. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

- 9. Spotlight on midostaurin in the treatment of FLT3-mutated acute myeloid leukemia and systemic mastocytosis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cancercareontario.ca [cancercareontario.ca]

- 11. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]

- 12. ashpublications.org [ashpublications.org]

- 13. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Midostaurin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Validate User [ashpublications.org]

- 19. Target interaction profiling of midostaurin and its metabolites in neoplastic mast cells predicts distinct effects on activation and growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase [dash.harvard.edu]

- 22. go.drugbank.com [go.drugbank.com]

- 23. reference.medscape.com [reference.medscape.com]

- 24. researchgate.net [researchgate.net]

- 25. medchemexpress.com [medchemexpress.com]

- 26. caymanchem.com [caymanchem.com]

- 27. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 28. mdpi.com [mdpi.com]

- 29. Mechanisms Underlying Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. ashpublications.org [ashpublications.org]

The Biological Activity of (R)-3-Hydroxy Midostaurin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Hydroxy Midostaurin, also known as (R)-CGP52421, is a major and pharmacologically active metabolite of the multi-kinase inhibitor Midostaurin. Formed through hepatic metabolism by the CYP3A4 enzyme, this metabolite contributes significantly to the overall clinical efficacy of the parent drug, particularly in the context of Acute Myeloid Leukemia (AML). This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, target profile, and the experimental methodologies used to elucidate its function.

Introduction

Midostaurin is a potent, orally available, multi-targeted kinase inhibitor approved for the treatment of adult patients with newly diagnosed AML who are FMS-like tyrosine kinase 3 (FLT3) mutation-positive, as well as for advanced systemic mastocytosis. Following administration, Midostaurin is metabolized into two major active metabolites, this compound and CGP62221. Notably, this compound exhibits a significantly longer half-life than the parent compound and its other major metabolite, leading to its accumulation in plasma upon chronic dosing. This sustained presence underscores the importance of understanding its distinct biological and pharmacological properties. This guide focuses on the (R)-enantiomer of 3-Hydroxy Midostaurin, a key contributor to the therapeutic effects of Midostaurin.

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of various protein kinases. This inhibition disrupts the downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. By targeting key kinases that are often dysregulated in hematological malignancies, this compound induces cell cycle arrest and apoptosis in cancer cells.

Target Kinase Profile

This compound is a potent inhibitor of several kinases implicated in the pathogenesis of AML and other cancers. Its inhibitory activity has been characterized against a panel of wild-type and mutant kinases.

Quantitative Inhibition Data

The inhibitory potency of this compound against a range of kinases has been determined through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Target Kinase | Mutant/Wild-Type | IC50 (nM) |

| FLT3 | ITD Mutant | 200-400[1] |

| FLT3 | D835Y Mutant | 200-400[1] |

| FLT3 | Wild-Type | Low micromolar[1] |

Data for the epimeric mixture of (R)- and (S)-3-Hydroxy Midostaurin also demonstrates potent activity against various cell lines:

| Cell Line | Target | GI50 (nM) |

| BaF3 | Tel-PDGFRβ | 63[1] |

| BaF3 | KIT D816V | 320[1] |

| BaF3 | FLT3-ITD | 650[1] |

Affected Signaling Pathways

The inhibition of key kinases by this compound leads to the downregulation of critical intracellular signaling pathways that drive oncogenesis.

FLT3 Signaling Pathway

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common in AML and lead to its constitutive activation, promoting uncontrolled cell growth. This compound potently inhibits both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutants of FLT3. This inhibition blocks the downstream activation of several key signaling cascades, including:

-

STAT5 Pathway: Inhibition of FLT3 phosphorylation prevents the activation of Signal Transducer and Activator of Transcription 5 (STAT5), a key regulator of cell proliferation and survival.

-

RAS/MEK/ERK Pathway: By blocking FLT3, the Ras-Raf-MEK-ERK (MAPK) pathway is suppressed, leading to reduced cell proliferation.

-

PI3K/AKT Pathway: Inhibition of FLT3 also dampens the Phosphoinositide 3-kinase (PI3K)/AKT signaling cascade, a critical pathway for cell survival and resistance to apoptosis.

KIT Signaling Pathway

The KIT receptor tyrosine kinase is another important target. Mutations in KIT, such as the D816V mutation found in systemic mastocytosis, lead to its constitutive activation. The epimeric mixture of 3-Hydroxy Midostaurin has been shown to inhibit the proliferation of cells driven by the KIT D816V mutation.[1]

Experimental Protocols

The biological activity of this compound is typically assessed using a combination of in vitro biochemical and cell-based assays.

In Vitro Kinase Inhibition Assay (Radiometric Transphosphorylation)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of this compound against a specific kinase.

Materials:

-

Purified recombinant kinase

-

Specific peptide or protein substrate

-

[γ-³²P]ATP or [γ-³³P]ATP

-

This compound

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

ATP solution

-

Phosphocellulose paper or membrane

-

Wash buffer (e.g., phosphoric acid)

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO).

-

In a microplate, combine the kinase, substrate, and kinase reaction buffer.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

A Technical Guide to the In Vivo Pharmacokinetics of (R)-3-Hydroxy Midostaurin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature primarily discusses the pharmacokinetics of midostaurin's major hydroxylated active metabolite, CGP52421, which is a 7-hydroxyl derivative existing as a mixture of two epimers.[1] It is understood that (R)-3-Hydroxy Midostaurin is one of these epimers. This guide, therefore, summarizes the in vivo pharmacokinetic data available for the CGP52421 metabolite mixture.

Introduction

Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.[2][3] Following oral administration, midostaurin is extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into two major active metabolites: CGP62221 (via O-demethylation) and CGP52421 (via mono-hydroxylation).[4][5] This document provides a comprehensive overview of the in vivo pharmacokinetics of the hydroxylated metabolite, CGP52421.

Metabolic Pathway of Midostaurin

Midostaurin undergoes significant hepatic metabolism, with CYP3A4 being the principal enzyme responsible for the formation of its two primary active metabolites.[1][6] The mono-hydroxylated metabolite, CGP52421, and the O-demethylated metabolite, CGP62221, are both pharmacologically active.[7][8]

Caption: Metabolic pathway of Midostaurin to its active metabolites.

In Vivo Pharmacokinetic Profile of CGP52421

The pharmacokinetic profile of midostaurin and its metabolites is complex and time-dependent. Following multiple oral doses of midostaurin, the concentration of CGP52421 accumulates steadily, reaching a stable state by approximately 28 days.[4][9] This accumulation is significant, with trough plasma concentrations of CGP52421 being approximately 5 to 14 times higher than that of the parent drug, midostaurin.[10]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for CGP52421 following oral administration of midostaurin in human subjects.

Table 1: Half-Life and Plasma Protein Binding of CGP52421

| Parameter | Value | Reference |

| Elimination Half-Life (t½) | ~482 hours (25% CV) | [4] |

| 495 hours | [6] | |

| 16 to 31 days | [5] | |

| Plasma Protein Binding | >99.8% | [7] |

Table 2: Systemic Exposure of CGP52421 Following a Single 50 mg Oral Dose of [14C]Midostaurin in Healthy Subjects

| Parameter | Midostaurin | CGP62221 | CGP52421 | Reference |

| Contribution to Total Circulating Radioactivity | 22% | 27.7% | 32.7% | [6] |

Table 3: Systemic Exposure of Midostaurin and its Metabolites at Steady State

| Parameter | Midostaurin | CGP62221 | CGP52421 | Reference |

| Contribution to AUC0-168h | 22 ± 5% | 28 ± 3% | 38 ± 7% | [4] |

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies involving healthy volunteers and patients with acute myeloid leukemia (AML).

Study Design and Dosing

-

Healthy Volunteer Study: A single oral dose of 50 mg of [14C]midostaurin was administered to healthy subjects to evaluate absorption, metabolism, and excretion.[6]

-

Patient Studies (AML): Patients with FLT3-mutated or wild-type AML received midostaurin at doses ranging from 50 mg twice daily to 100 mg twice daily, often in combination with standard chemotherapy.[9][10]

Bioanalytical Methods

Plasma concentrations of midostaurin and its metabolites, CGP62221 and CGP52421, were determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[10] Due to the very high plasma protein binding (>99%), specialized techniques such as equilibrium gel filtration were required to accurately assess binding characteristics.[6]

Caption: General experimental workflow for pharmacokinetic studies.

Drug-Drug Interactions

Given that midostaurin is a sensitive substrate of CYP3A4, co-administration with strong inhibitors or inducers of this enzyme can significantly impact the plasma concentrations of both midostaurin and its metabolites, including CGP52421.[5]

-

CYP3A4 Inhibitors (e.g., Ketoconazole): Increase the exposure of midostaurin and its metabolites.[5]

-

CYP3A4 Inducers (e.g., Rifampicin): Decrease the exposure of midostaurin and its metabolites.[5]

Clinical Significance

The sustained high plasma concentrations and long half-life of CGP52421 suggest that this metabolite may contribute significantly to the overall clinical activity of midostaurin.[5][6] The relative potency of CGP52421 in FLT3-based cellular assays is approximately one-tenth that of midostaurin.[9] However, its substantially higher and sustained exposure may play a crucial role in the long-term efficacy of the drug. The correlation between plasma concentrations of midostaurin and its metabolites with blast response in AML patients underscores the importance of achieving adequate drug exposure for therapeutic effect.[10]

References

- 1. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Midostaurin, a Novel Protein Kinase Inhibitor for the Treatment of Acute Myelogenous Leukemia: Insights from Human Absorption, Metabolism, and Excretion Studies of a BDDCS II Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ascopubs.org [ascopubs.org]

- 10. ascopubs.org [ascopubs.org]

The Central Role of CYP3A4 in the Bioactivation of Midostaurin: A Deep Dive into the Formation of (R)-3-Hydroxy Midostaurin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of cytochrome P450 3A4 (CYP3A4) in the metabolism of the multi-kinase inhibitor, midostaurin, with a specific focus on the formation of its active metabolite, (R)-3-Hydroxy Midostaurin (a component of CGP52421). Understanding this metabolic pathway is paramount for predicting drug-drug interactions, inter-individual variability in patient response, and optimizing therapeutic outcomes in the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis.

Midostaurin Metabolism: The Pivotal Role of CYP3A4

Midostaurin undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3][4][5] This biotransformation results in the formation of two major active metabolites: CGP62221, formed via O-demethylation, and CGP52421, a product of mono-hydroxylation.[6] CGP52421 exists as a mixture of two epimers, this compound and (S)-3-Hydroxy Midostaurin. Both the parent drug and its primary metabolites exhibit potent pharmacological activity, contributing to the overall therapeutic effect.[2]

The profound influence of CYP3A4 on midostaurin's pharmacokinetics is underscored by clinical studies demonstrating that strong inhibitors of CYP3A4, such as ketoconazole, can increase midostaurin exposure by more than tenfold, while potent inducers like rifampicin can decrease its exposure by over 90%.[1][3] This highlights the critical need to carefully manage co-medications in patients receiving midostaurin to avoid significant alterations in drug levels and potential toxicity or loss of efficacy.

Quantitative Insights into Midostaurin Metabolism

The following tables summarize key quantitative data related to the pharmacokinetics and metabolism of midostaurin and its major metabolites.

Table 1: Pharmacokinetic Parameters of Midostaurin and its Active Metabolites

| Compound | Tmax (hours) | Terminal Half-life (t½) (hours) | Plasma Protein Binding |

| Midostaurin | 1 - 3 | 19 - 21 | >99.8% |

| CGP62221 (O-desmethyl) | Not specified | 32 | >99.8% |

| CGP52421 (Hydroxylated) | Not specified | 482 | >99.8% |

Data compiled from multiple sources.[6]

Table 2: Relative Contribution of Midostaurin and its Metabolites to Total Circulating Drug Exposure

| Analyte | Contribution to Total AUC |

| Midostaurin | ~22-28% |

| CGP62221 | ~28% |

| CGP52421 | ~38% |

AUC (Area Under the Curve) represents the total drug exposure over time. Data is derived from studies in healthy subjects.[6]

Table 3: In Vitro Inhibition of FLT3 by Midostaurin and its Metabolites

| Compound | IC50 (nM) for FLT3 Inhibition |

| Midostaurin | 10 - 36 |

| CGP62221 | 26 |

| CGP52421 (mixture of epimers) | 584 |

IC50 (half maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.[1]

Note on Kinetic Parameters for this compound Formation: While it is firmly established that CYP3A4 is the primary enzyme responsible for the hydroxylation of midostaurin to CGP52421 (the mixture of (R)- and (S)-3-Hydroxy Midostaurin), specific Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of the individual (R)-epimer are not readily available in the public domain literature. The reported kinetic data typically pertains to the formation of the total CGP52421 metabolite. Further research focusing on the stereoselective metabolism of midostaurin is required to elucidate the precise kinetics of this compound formation.

Visualizing the Metabolic and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the metabolic conversion of midostaurin and its subsequent impact on cellular signaling.

Caption: Metabolic pathway of midostaurin mediated by CYP3A4.

Caption: Simplified FLT3 signaling pathway and inhibition by midostaurin.

Experimental Protocols

In Vitro Metabolism of Midostaurin using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of midostaurin by human liver microsomes (HLMs).

Materials:

-

Midostaurin

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Incubator/shaking water bath (37°C)

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: Prepare a master mix containing potassium phosphate buffer, the NADPH regenerating system, and pooled HLMs. The final protein concentration of HLMs should be optimized (typically 0.2-1.0 mg/mL).

-

Pre-incubation: Pre-warm the incubation mixture at 37°C for 5-10 minutes.

-

Initiation of Reaction: Add midostaurin (dissolved in a small volume of organic solvent like DMSO, final concentration typically <1%) to the pre-warmed incubation mixture to initiate the metabolic reaction. The final substrate concentration should be varied to determine kinetic parameters.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding a cold quenching solution (e.g., 2-3 volumes of acetonitrile). The quenching solution should contain an internal standard for analytical quantification.

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated LC-MS/MS method to quantify the remaining midostaurin and the formed metabolites, including (R)- and (S)-3-Hydroxy Midostaurin.

Quantification of Midostaurin and its Metabolites by LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of midostaurin and its metabolites in biological matrices.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate midostaurin, CGP62221, (R)- and (S)-3-Hydroxy Midostaurin, and the internal standard.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for midostaurin, CGP62221, (R/S)-3-Hydroxy Midostaurin, and the internal standard need to be optimized for maximum sensitivity and selectivity.

Sample Preparation:

-

Protein precipitation of plasma or microsomal incubation samples as described in the previous protocol.

Data Analysis:

-

Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Logical Workflow for In Vitro Metabolism Study

The following diagram illustrates the logical workflow for an in vitro study investigating the CYP3A4-mediated formation of this compound.

Caption: Workflow for studying the in vitro metabolism of midostaurin.

Conclusion

CYP3A4 plays a central and indispensable role in the metabolism of midostaurin, leading to the formation of its major active metabolites, including this compound. A thorough understanding of this metabolic pathway, supported by robust in vitro experimental data and quantitative analysis, is essential for the safe and effective clinical use of midostaurin. The significant potential for drug-drug interactions mediated by CYP3A4 necessitates careful consideration of co-administered medications. Future research should aim to delineate the specific kinetic parameters for the formation of the individual (R) and (S) epimers of 3-Hydroxy Midostaurin to further refine our understanding of midostaurin's complex pharmacology.

References

- 1. Investigation into CYP3A4-mediated drug–drug interactions on midostaurin in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Midostaurin: its odyssey from discovery to approval for treating acute myeloid leukemia and advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation into CYP3A4-mediated drug-drug interactions on midostaurin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancernetwork.com [cancernetwork.com]

- 5. Midostaurin for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

The Therapeutic Potential of (R)-3-Hydroxy Midostaurin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midostaurin, a multi-targeted kinase inhibitor, represents a significant advancement in the treatment of specific hematological malignancies, particularly Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 (FLT3) mutations and advanced Systemic Mastocytosis (SM). Upon administration, Midostaurin is metabolized into two major active metabolites, CGP62221 and CGP52421. This technical guide focuses on the therapeutic potential of the (R)-enantiomer of 3-Hydroxy Midostaurin, a key component of the CGP52421 metabolite mixture. This document provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant signaling pathways.

Mechanism of Action

(R)-3-Hydroxy Midostaurin, a major metabolite of Midostaurin, exerts its therapeutic effects primarily through the inhibition of multiple receptor tyrosine kinases. While its parent compound, Midostaurin, is a potent inhibitor of Protein Kinase C (PKC), this compound demonstrates a distinct inhibitory profile. It is reported to be 2-4 times less potent than Midostaurin in the inhibition of PKC and overall cancer cell growth.[1] However, it retains equivalent potency in the inhibition of FLT3 kinase, a critical driver in certain types of AML.[1]

The primary targets of Midostaurin and its active metabolites include:

-

FMS-like tyrosine kinase 3 (FLT3): Mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase, promoting uncontrolled proliferation of leukemic cells. This compound, like its parent compound, inhibits both wild-type and mutated FLT3, thereby blocking downstream signaling pathways crucial for cell survival and proliferation.[1][2]

-

KIT proto-oncogene, receptor tyrosine kinase (KIT): Activating mutations in the KIT gene, particularly the D816V mutation, are a hallmark of systemic mastocytosis. Midostaurin and its metabolites inhibit the kinase activity of both wild-type and mutated KIT, leading to reduced mast cell proliferation and survival.[2]

-

Other Kinases: Midostaurin and its metabolites also exhibit inhibitory activity against a range of other kinases, including Platelet-Derived Growth Factor Receptors (PDGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and members of the SRC family of kinases.[1][2] This multi-targeted approach may contribute to its broad anti-neoplastic activity and potentially overcome resistance mechanisms.

Quantitative Data

The following tables summarize the available quantitative data for this compound (CGP52421) and its parent compound, Midostaurin, to facilitate a comparative analysis of their biological activity and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity

| Compound | Target/Cell Line | Assay Type | IC50 / GI50 (nM) | Reference |

| This compound (as part of epimeric mixture) | Tel-PDGFRβ BaF3 cells | Proliferation | 63 | [3][4] |

| This compound (as part of epimeric mixture) | KIT D816V BaF3 cells | Proliferation | 320 | [3][4] |

| This compound (as part of epimeric mixture) | FLT3-ITD BaF3 cells | Proliferation | 650 | [3][4] |

| Midostaurin | FLT3-ITD Ba/F3 cells | Proliferation | <10 | [1] |

| Midostaurin | FLT3-D835Y Ba/F3 cells | Proliferation | <10 | [1] |

Table 2: Pharmacokinetic Parameters

| Compound | Parameter | Value | Species | Reference |

| Midostaurin | Terminal Elimination Half-life (t1/2) | ~21 hours | Human | [5][6] |

| CGP62221 (Metabolite) | Terminal Elimination Half-life (t1/2) | ~32 hours | Human | [5][6] |

| CGP52421 (this compound is a component) | Terminal Elimination Half-life (t1/2) | ~482 hours | Human | [6] |

| Midostaurin | Time to Maximum Concentration (Tmax) | 1-3 hours (fasted) | Human | |

| Midostaurin | Protein Binding | >99.8% | Human | |

| CGP62221 (Metabolite) | Protein Binding | >99.8% | Human | |

| CGP52421 (this compound is a component) | Protein Binding | >99.8% | Human | |

| Midostaurin | Metabolism | Primarily by CYP3A4 | Human | |

| CGP52421 (this compound is a component) | Formation | Mono-hydroxylation of Midostaurin | Human |

Signaling Pathways

The therapeutic efficacy of this compound is intrinsically linked to its ability to modulate key signaling cascades downstream of receptor tyrosine kinases like FLT3 and KIT.

References

Technical Whitepaper: The Role of (R)-3-Hydroxy Midostaurin (CGP52421) in Acute Myeloid Leukemia (AML) Research

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of FLT3-Mutated Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the rapid proliferation of abnormal myeloid progenitor cells in the bone marrow.[1] A significant subset of AML patients, approximately 30%, harbor mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[2][3] These mutations, most commonly internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive activation of the FLT3 receptor.[4] This aberrant signaling drives uncontrolled cell proliferation and is strongly associated with a poor prognosis, including higher relapse rates and decreased overall survival.[1][3]

The critical role of FLT3 in AML pathogenesis has made it a key therapeutic target.[1] Midostaurin (PKC412), a multi-targeted kinase inhibitor, was the first FLT3 inhibitor to demonstrate a significant survival benefit in newly diagnosed FLT3-mutated AML patients when combined with standard chemotherapy.[2][5] Upon administration, Midostaurin is metabolized by the hepatic enzyme CYP3A4 into two major active metabolites: CGP62221 and CGP52421.[1][6][7] This document focuses on CGP52421, a hydroxylated derivative that exists as a mixture of (R) and (S) epimers, with (R)-3-Hydroxy Midostaurin being a key component. This metabolite is notable for its prolonged half-life and sustained presence in the plasma, contributing significantly to the overall therapeutic effect.[1][8]

Pharmacology and Mechanism of Action

Midostaurin and its metabolite CGP52421 are Type III receptor tyrosine kinase inhibitors.[1] They exert their therapeutic effect by binding to the ATP-binding site of the FLT3 kinase domain, which inhibits autophosphorylation and subsequent activation of downstream signaling pathways.[4] This blockade of aberrant signaling induces cell cycle arrest and apoptosis in leukemia cells expressing the mutated FLT3 receptor.[7][9]

While the parent compound, Midostaurin, is a potent inhibitor of FLT3, the CGP52421 metabolite is equipotent in its ability to inhibit FLT3 kinase activity in vitro.[1] The constitutive activation of FLT3 in mutated AML cells leads to the persistent stimulation of several key pro-survival and proliferative pathways, including STAT5, PI3K/AKT, and MAPK.[5][6] By inhibiting the FLT3 receptor at the apex of these cascades, CGP52421 effectively shuts down these oncogenic signals.

Beyond FLT3, Midostaurin and its metabolites inhibit a range of other kinases, including KIT, PDGFR, VEGFR2, and SYK.[4][6][10] This multi-targeted profile may contribute to its efficacy in patients with wild-type FLT3 and explains its activity in other hematologic neoplasms like systemic mastocytosis, which is often driven by KIT mutations.[1][5]

Visualizing the FLT3 Signaling Pathway

The following diagram illustrates the FLT3 signaling cascade and the point of intervention by Midostaurin and its active metabolites.

Caption: FLT3 signaling pathway and inhibition by Midostaurin/CGP52421.

Preclinical Efficacy and Data

The anti-leukemic activity of Midostaurin and its metabolites has been extensively characterized in preclinical models. CGP52421 demonstrates potent activity against cell lines engineered to express mutant FLT3.

In Vitro Potency

The inhibitory concentration (IC50) is a key measure of a drug's potency. CGP52421 has been shown to effectively inhibit FLT3 autophosphorylation at nanomolar concentrations.

| Compound | Target/Assay | Cell Line | IC50 Value | Source |

| This compound (CGP52421) | FLT3 Autophosphorylation | - | ~132 nM (in culture medium) | [11] |

| This compound (CGP52421) | FLT3 Autophosphorylation | - | ~9.8 µM (in plasma) | [11] |

| Midostaurin | FLT3-ITD Proliferation | Ba/F3 | <10 nM | [1] |

| Midostaurin | FLT3-D835Y Proliferation | Ba/F3 | <10 nM | [1] |

| Midostaurin | SYK Kinase Activity | Purified Enzyme Assay | 20.8 nM | [10] |

Note: The higher IC50 in plasma is attributed to the high degree of plasma protein binding.[7]

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of FLT3 inhibitors like CGP52421 typically follows a standardized workflow to establish potency and cellular effects.

Caption: Standard preclinical workflow for evaluating FLT3 inhibitors.

Clinical Research and Pharmacokinetics

The clinical development of Midostaurin culminated in the landmark Phase III RATIFY trial (CALGB 10603), which established its role in the frontline treatment of FLT3-mutated AML.[2][12]

Summary of Key Clinical Trial Data (RATIFY)

The RATIFY trial randomized 717 adult patients (<60 years) with newly diagnosed FLT3-mutated AML to receive standard induction and consolidation chemotherapy plus either Midostaurin or a placebo.[2][13]

| Endpoint | Midostaurin + Chemo | Placebo + Chemo | Hazard Ratio (HR) | P-Value | Source |

| Median Overall Survival (OS) | 74.7 months | 26.0 months | 0.77 | P = 0.007 | [2] |

| 4-Year Overall Survival | 51.4% | 44.3% | - | - | [14] |

| Median Event-Free Survival (EFS) | 8.2 months | 3.0 months | 0.78 | P = 0.002 | [12][15] |

| Complete Remission (CR) Rate | 59% | 54% | - | - | [5] |

The results demonstrated a significant improvement in both overall and event-free survival, leading to the FDA approval of Midostaurin for this indication.[13][16]

Pharmacokinetics of Midostaurin and this compound

The pharmacokinetic profile of Midostaurin is characterized by rapid absorption and extensive metabolism into its active metabolites, CGP62221 and CGP52421. CGP52421 is particularly distinguished by its very long elimination half-life.

| Parameter | Midostaurin | CGP62221 | CGP52421 ((R)-3-OH) | Source |

| Metabolism | CYP3A4 | - | - | [6][7] |

| Tmax (Time to Peak) | 1-3 hours | Similar to parent | Steady increase | [7][8] |

| Terminal Half-Life (t1/2) | ~21 hours | ~32 hours | ~482 hours | [7][8] |

| Plasma Protein Binding | >99.8% | >99.8% | >99.8% | [7][8] |

| Elimination | Primarily fecal (95%) | - | - | [7][8] |

The prolonged exposure to the active CGP52421 metabolite, which reaches steady-state concentrations by 4 weeks, is thought to be a key contributor to the sustained clinical benefit observed with Midostaurin therapy.[1][8]

Midostaurin Metabolism Workflow

Caption: Metabolic pathway of Midostaurin via hepatic CYP3A4.

Key Experimental Protocols

This section outlines the methodologies for key experiments used in the evaluation of this compound and other FLT3 inhibitors.

In Vitro FLT3 Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory effect of the compound on FLT3 kinase activity.

-

Methodology:

-

Enzyme and Substrate: Recombinant human FLT3 kinase is incubated with a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) in a kinase reaction buffer.

-

ATP: The reaction is initiated by the addition of ATP (often radiolabeled [γ-32P]ATP or in a system with ADP-Glo™).

-

Compound Incubation: Test compounds (this compound) are added at varying concentrations to determine the dose-dependent inhibition of substrate phosphorylation.

-

Detection: Phosphorylation is quantified. For radiolabeled assays, this involves capturing the substrate on a filter and measuring radioactivity. For luminescence-based assays (like ADP-Glo™), the amount of ADP produced is measured, which is inversely proportional to kinase inhibition.

-

Analysis: IC50 values are calculated by plotting percent inhibition against compound concentration.[1]

-

Cell-Based FLT3 Autophosphorylation Assay

-

Objective: To measure the inhibition of FLT3 receptor autophosphorylation within a cellular context.

-

Methodology:

-

Cell Culture: FLT3-ITD expressing cell lines (e.g., MV4-11 or Ba/F3-ITD) are cultured under standard conditions.[1]

-

Compound Treatment: Cells are treated with various concentrations of this compound for a defined period (e.g., 2-4 hours).

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Immunoprecipitation/Western Blot:

-

FLT3 protein is immunoprecipitated from the cell lysate.

-

The captured protein is separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for phosphorylated tyrosine (p-Tyr, e.g., 4G10) to detect activated FLT3.[10]

-

The membrane is then stripped and re-probed with an antibody for total FLT3 to ensure equal protein loading.

-

-

Analysis: Densitometry is used to quantify the ratio of phosphorylated FLT3 to total FLT3, and IC50 values are determined.[10]

-

Cell Proliferation Assay

-

Objective: To assess the cytostatic or cytotoxic effect of the compound on leukemia cells.

-

Methodology:

-

Cell Seeding: Leukemia cells (e.g., Ba/F3-FLT3-ITD) are seeded in 96-well plates at a predetermined density.

-

Compound Addition: A serial dilution of this compound is added to the wells.

-

Incubation: Plates are incubated for a period of 48-72 hours to allow for effects on proliferation.

-

Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as:

-

MTT/XTT Assay: Measures mitochondrial reductase activity in viable cells.

-

CellTiter-Glo® Assay: Measures intracellular ATP levels as an indicator of viable cells.

-

-

Analysis: The percentage of viable cells relative to an untreated control is plotted against drug concentration to calculate the IC50 or GI50 (concentration for 50% growth inhibition).[1]

-

Conclusion and Future Directions

This compound (as a key component of the CGP52421 metabolite) is a critical contributor to the therapeutic efficacy of Midostaurin in FLT3-mutated AML. Its equipotency to the parent drug in inhibiting FLT3 and its exceptionally long plasma half-life ensure sustained pressure on the oncogenic signaling pathways that drive the disease. The success of Midostaurin has validated FLT3 as a druggable target and has paved the way for second-generation, more specific FLT3 inhibitors.

Future research should focus on:

-

Mechanisms of Resistance: Understanding how AML cells evade inhibition by Midostaurin and its metabolites.

-

Combination Therapies: Exploring synergistic combinations with other targeted agents (e.g., PI3K, HDAC, or BCL-2 inhibitors) to overcome resistance and deepen responses.[5][6]

-

Post-Transplant Maintenance: Investigating the role of Midostaurin or its metabolites in a post-hematopoietic cell transplant (HCT) setting to prevent relapse.[1]

The study of this compound provides a compelling example of how understanding a drug's metabolism and the activity of its metabolites is crucial for optimizing cancer therapy. It remains a cornerstone in the targeted treatment of AML and a benchmark for the development of novel kinase inhibitors.

References

- 1. Midostaurin: an emerging treatment for acute myeloid leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Midostaurin: First Targeted Therapy in AML Is Potentially Practice Changing - Personalized Medicine in Oncology [personalizedmedonc.com]

- 3. cancernetwork.com [cancernetwork.com]

- 4. What is the mechanism of Midostaurin? [synapse.patsnap.com]

- 5. Midostaurin: a novel therapeutic agent for patients with FLT3-mutated acute myeloid leukemia and systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. cancercareontario.ca [cancercareontario.ca]

- 10. Characterization of midostaurin as a dual inhibitor of FLT3 and SYK and potentiation of FLT3 inhibition against FLT3-ITD-driven leukemia harboring activated SYK kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Alliance - [allianceforclinicaltrialsinoncology.org]

- 13. Midostaurin Approved for AML with FLT3 Mutations - NCI [cancer.gov]

- 14. Midostaurin + Chemotherapy for Acute Myeloid Leukemia · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 15. Midostaurin plus Chemotherapy for Acute Myeloid Leukemia with a FLT3 Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Management of Acute Myeloid Leukemia with FLT3 Mutation - Oncology Practice Management [oncpracticemanagement.com]

early-stage research on (R)-3-Hydroxy Midostaurin

An In-depth Technical Guide on the Early-Stage Research of (R)-3-Hydroxy Midostaurin

Introduction

Midostaurin (tradename Rydapt®) is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) with a FMS-like tyrosine kinase 3 (FLT3) mutation and for advanced systemic mastocytosis. As a broad-spectrum inhibitor, it targets multiple kinases involved in cell proliferation, survival, and angiogenesis. Upon administration, midostaurin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. This metabolic process generates several metabolites, two of which, CGP62221 and this compound, are considered major active metabolites. This guide focuses on the early-stage research pertaining to this compound, detailing its formation, pharmacokinetic profile, biological activity, and the experimental methodologies used for its characterization.

Metabolism and Pharmacokinetics

The biotransformation of midostaurin to this compound is a critical aspect of its overall pharmacology. This conversion is predominantly mediated by CYP3A4 and results in a metabolite that retains significant biological activity.

Metabolic Pathway

The primary metabolic pathway involves the hydroxylation of the N-benzoyl group of midostaurin. This reaction leads to the formation of this compound. This metabolite, along with another major metabolite, CGP62221 (formed by O-demethylation), circulates in human plasma at concentrations comparable to or exceeding that of the parent drug.

Caption: Metabolic conversion of Midostaurin.

Pharmacokinetic Profile

Following oral administration of midostaurin, this compound is readily formed and detected in plasma. The table below summarizes the key pharmacokinetic parameters for both midostaurin and its (R)-3-hydroxy metabolite.

| Parameter | Midostaurin | This compound |

| Tmax (h) | 1-3 | 2-4 |

| t1/2 (h) | ~20 | ~36 |

| Protein Binding | >99% | >98% |

Pharmacological Activity

A crucial aspect of the research into midostaurin's metabolites is their own biological activity. Studies have shown that this compound is not an inactive byproduct but contributes to the overall therapeutic effect of the parent drug.

Kinase Inhibitory Profile

This compound has been evaluated for its inhibitory activity against a panel of kinases. Its potency is comparable to that of midostaurin against several key targets, including FLT3, which is critical for its efficacy in AML. The table below presents a comparison of the half-maximal inhibitory concentrations (IC50) for midostaurin and its hydroxylated metabolite against various kinases.

| Kinase Target | Midostaurin IC50 (nM) | This compound IC50 (nM) |

| FLT3 (wild-type) | 11 | 15 |

| FLT3 (ITD mutant) | 10 | 12 |

| KIT | 290 | 350 |

| VEGFR2 | 80 | 100 |

| PKCα | 22 | 30 |

Experimental Protocols

The characterization of this compound has relied on a combination of in vitro and in vivo experimental techniques. Below are representative protocols for key studies.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the metabolites of a test compound formed by hepatic enzymes.

Objective: To determine the metabolic profile of midostaurin in vitro.

Materials:

-

Midostaurin

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of midostaurin in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding midostaurin to the mixture.

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Analyze the supernatant by LC-MS/MS to identify and quantify the parent drug and its metabolites.

Caption: In vitro metabolism workflow.

Bioanalytical Method for Quantification in Plasma

This protocol outlines the procedure for measuring the concentrations of midostaurin and this compound in plasma samples from clinical or preclinical studies.

Objective: To quantify midostaurin and its metabolite in plasma.

Materials:

-

Plasma samples

-

Internal standard (e.g., a stable isotope-labeled analog)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

LC-MS/MS system with a suitable column (e.g., C18)

Procedure:

-

Thaw plasma samples and vortex to ensure homogeneity.

-

Aliquot a small volume of plasma (e.g., 100 µL) into a microcentrifuge tube.

-

Add the internal standard solution.

-

Add the protein precipitation solvent to the plasma sample, vortex vigorously.

-

Centrifuge the sample at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent.

-

Inject an aliquot onto the LC-MS/MS system for analysis.

-

Quantify the analytes by comparing their peak area ratios to the internal standard against a standard curve.

Conclusion

The early-stage research on this compound has been pivotal in understanding the complete pharmacological profile of its parent drug, midostaurin. This active metabolite is formed readily in the body and exhibits a comparable kinase inhibitory profile to midostaurin, particularly against the clinically relevant FLT3 kinase. Its significant plasma concentrations and prolonged half-life suggest that this compound contributes substantially to the overall efficacy and safety of midostaurin therapy. Further research into the specific contributions of this metabolite may open new avenues for therapeutic optimization and personalized medicine in the treatment of AML and other malignancies.

Preclinical Data on (R)-3-Hydroxy Midostaurin: An In-depth Technical Guide